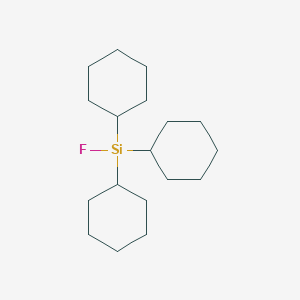
Tricyclohexyl(fluoro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexyl(fluoro)silane is an organosilicon compound characterized by the presence of three cyclohexyl groups and one fluorine atom attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclohexyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tricyclohexylchlorosilane with a fluorinating agent such as potassium fluoride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium alkoxides. These reactions typically occur in polar solvents like ethanol or methanol.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are often carried out at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are used, and the reactions are usually performed in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include tricyclohexylsilanol or tricyclohexylalkoxysilane.
Hydrosilylation: Products are organosilicon compounds with various functional groups.
Oxidation: Products include silanols and siloxanes.
Scientific Research Applications
Tricyclohexyl(fluoro)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of tricyclohexyl(fluoro)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Tricyclohexylmethoxysilane: Contains a methoxy group instead of fluorine.
Tricyclohexylsilanol: Contains a hydroxyl group instead of fluorine.
Uniqueness
Tricyclohexyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organosilicon compounds and in surface modification processes.
Properties
CAS No. |
379-49-7 |
|---|---|
Molecular Formula |
C18H33FSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
tricyclohexyl(fluoro)silane |
InChI |
InChI=1S/C18H33FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
YSFBVHXQRZFNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















